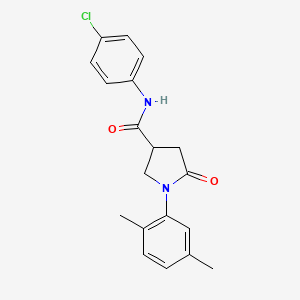
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in several physiological and pathological processes, including anxiety, depression, epilepsy, and addiction.
Mécanisme D'action
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, reduced neuronal excitability, and anxiolytic, anticonvulsant, and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase, its ability to increase GABA levels in the brain, and its anxiolytic, anticonvulsant, and antipsychotic effects. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in water.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further preclinical and clinical studies to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
2. Development of new formulations and delivery methods to improve the solubility and bioavailability of this compound.
3. Investigation of the long-term effects of this compound on GABAergic neurotransmission and neuronal function.
4. Exploration of the potential for this compound to modulate other neurotransmitter systems in addition to GABA.
5. Investigation of the potential for this compound to enhance cognitive function and memory.
6. Identification of new targets and pathways for the development of novel GABAergic drugs based on the structure and mechanism of this compound.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound acts as a potent and selective inhibitor of GABA transaminase, leading to increased GABA levels in the brain and enhanced GABAergic neurotransmission. This compound has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase and its anxiolytic, anticonvulsant, and antipsychotic effects, but also has some limitations, including its potential for off-target effects and limited solubility in water. Future research on this compound should focus on further preclinical and clinical studies to investigate its potential therapeutic applications, as well as the development of new formulations and delivery methods to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylphenylacetic acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antipsychotic effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-3-4-13(2)17(9-12)22-11-14(10-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROZDCHQTUOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

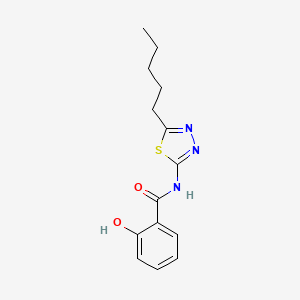
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)

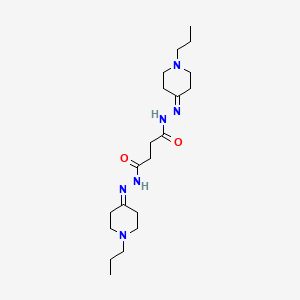
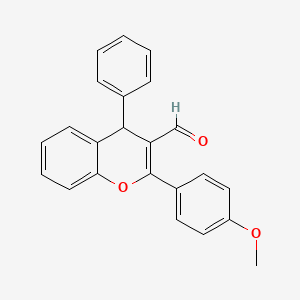
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
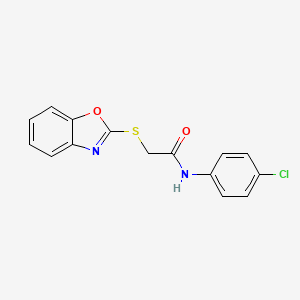
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
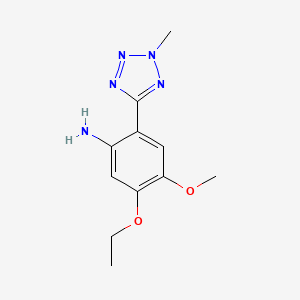
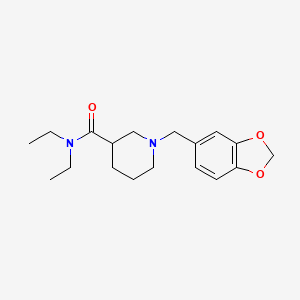
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
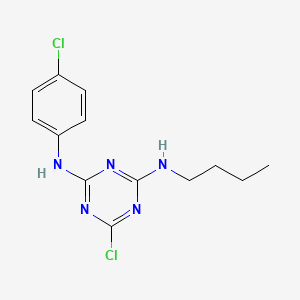
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)